

Application of *Melissa officinalis* Extract in Neuroblastoma Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: *Melissate*
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This document provides detailed application notes and protocols for the use of *Melissa officinalis* (lemon balm) extract and its primary active component, rosmarinic acid, in the study of neuroblastoma cell lines. The information is compiled from recent scientific literature to guide researchers in exploring the potential therapeutic effects of this natural compound.

Application Notes

Melissa officinalis is a medicinal plant known for its antioxidant and sedative properties, largely attributed to its high content of phenolic compounds, including rosmarinic acid.^{[1][2]} While research on the direct application of *Melissa officinalis* extract in neuroblastoma is limited, studies on its active constituent, rosmarinic acid, have demonstrated significant anticancer effects in the SH-SY5Y neuroblastoma cell line.^{[3][4][5]}

The primary mechanism of action identified is the induction of apoptosis. Rosmarinic acid has been shown to suppress the viability of SH-SY5Y cells by targeting the anti-apoptotic protein BCL2.^{[3][5]} This interaction is thought to disrupt the protection against programmed cell death that BCL2 affords cancer cells, thereby promoting their demise. Molecular docking analyses have further supported this by modeling the interaction between rosmarinic acid and the BCL2 protein.^{[3][4]} In other cancer models, *Melissa officinalis* extract has been found to downregulate

several key oncogenes, including Bcl-2, Her2, VEGF-A, and hTERT, suggesting a multi-targeted anticancer activity.[\[6\]](#)

These findings present *Melissa officinalis* extract and rosmarinic acid as promising candidates for further investigation in neuroblastoma therapy. The following protocols and data provide a foundation for such research.

Data Presentation

The following tables summarize the quantitative data from a key study on the effects of rosmarinic acid on the SH-SY5Y neuroblastoma cell line.

Table 1: Effect of Rosmarinic Acid on SH-SY5Y Neuroblastoma Cell Viability

Concentration of Rosmarinic Acid (µg/mL)	Treatment Duration (hours)	Effect on Cell Viability	Reference
50	24	Decreased	[3] [4]
100	24	Decreased	[3] [4]
150	24	Decreased	[3] [4]
200	24	Decreased	[3] [4]

Table 2: Induction of Apoptosis in SH-SY5Y Cells by Rosmarinic Acid

Concentration of Rosmarinic Acid (µg/mL)	Treatment Duration (hours)	Percentage of Late Apoptotic Cells	Reference
200	24	Increased to 40%	[3] [4]

Experimental Protocols

Cell Culture and Maintenance

- Cell Line: SH-SY5Y (human neuroblastoma cell line).

- Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluence.

Preparation of *Melissa officinalis* Extract and Rosmarinic Acid

- Extract Preparation: A hydroalcoholic extract can be prepared by macerating dried, powdered leaves of *Melissa officinalis* in 70% ethanol. The resulting mixture should be filtered and the solvent evaporated under reduced pressure to yield the crude extract.
- Rosmarinic Acid Solution: Prepare a stock solution of rosmarinic acid in dimethyl sulfoxide (DMSO). Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing the cytotoxicity of natural compounds in cancer cell lines.[\[7\]](#)

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1×10^4 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of *Melissa officinalis* extract or rosmarinic acid (e.g., 50, 100, 150, 200 µg/mL) for 24 hours. Include a vehicle control group treated with the same concentration of DMSO as the experimental groups.
- MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
- Incubation: Incubate the plate for 3 hours at 37°C to allow for the formation of formazan crystals.

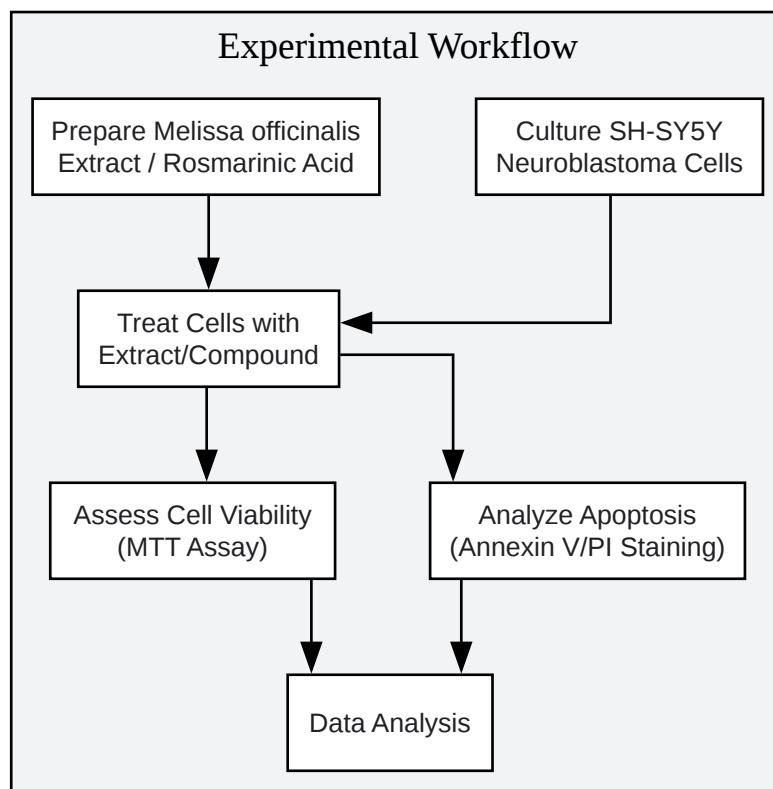
- Crystal Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

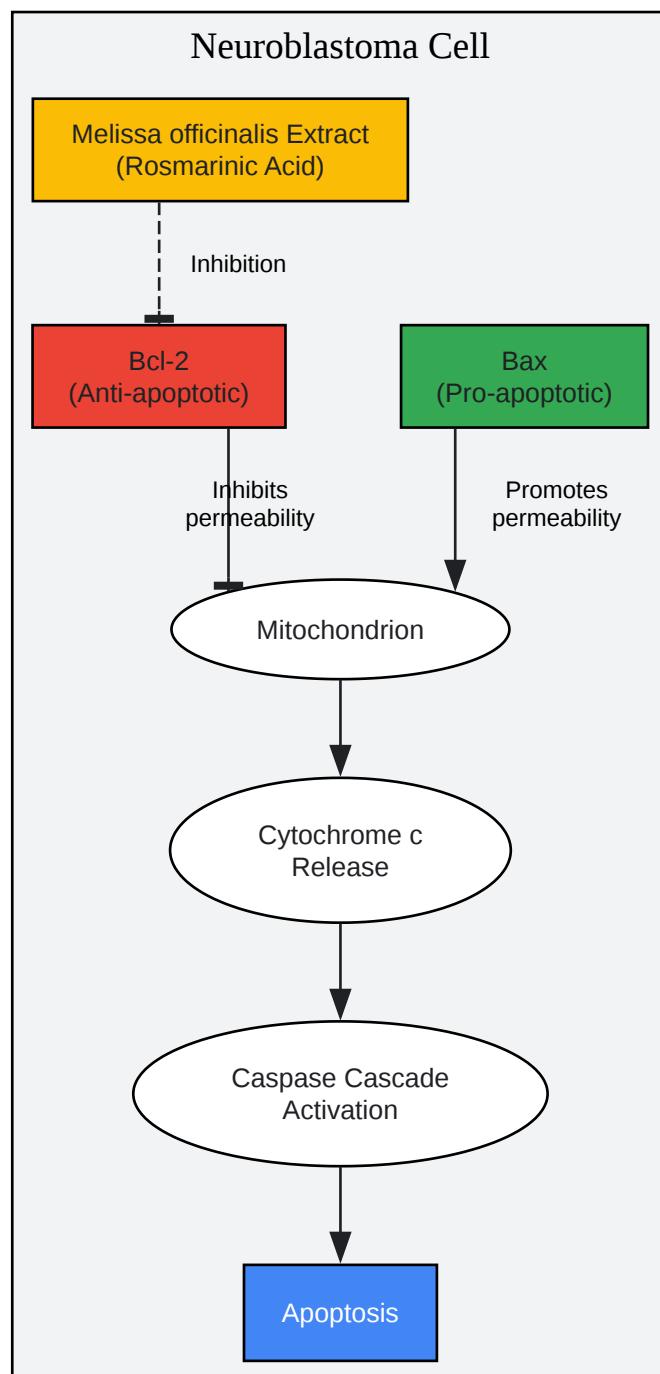
Apoptosis Detection (Annexin V/PI Staining)

This protocol is based on the methodology used to quantify apoptosis in response to rosmarinic acid treatment.[\[3\]](#)[\[4\]](#)

- Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Once attached, treat the cells with the desired concentrations of *Melissa officinalis* extract or rosmarinic acid for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations should be categorized as follows:
 - Annexin V-negative/PI-negative: Viable cells
 - Annexin V-positive/PI-negative: Early apoptotic cells
 - Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
 - Annexin V-negative/PI-positive: Necrotic cells
- Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Visualizations





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